4-methylbenzenesulfonic acid;methyl (2S,3S,4R)-3-ethyl-4-hydroxypyrrolidine-2-carboxylate
Description
This compound is a salt formed between 4-methylbenzenesulfonic acid (tosylic acid) and a stereochemically defined pyrrolidine derivative: methyl (2S,3S,4R)-3-ethyl-4-hydroxypyrrolidine-2-carboxylate. Its molecular formula is C₁₅H₂₃NO₆S, with a molecular weight of 345.41 g/mol .
The structural features include:
- A tosyl group (4-methylbenzenesulfonic acid), which enhances solubility in polar solvents and may act as a leaving group in synthetic reactions.
- A hydroxypyrrolidine ester with ethyl and hydroxyl substituents, contributing to hydrogen-bonding capacity and steric effects.
Properties
IUPAC Name |
4-methylbenzenesulfonic acid;methyl (2S,3S,4R)-3-ethyl-4-hydroxypyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.C7H8O3S/c1-3-5-6(10)4-9-7(5)8(11)12-2;1-6-2-4-7(5-3-6)11(8,9)10/h5-7,9-10H,3-4H2,1-2H3;2-5H,1H3,(H,8,9,10)/t5-,6+,7+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIAZGFKBPOZLX-NLRFIBDTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(CNC1C(=O)OC)O.CC1=CC=C(C=C1)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@H](CN[C@@H]1C(=O)OC)O.CC1=CC=C(C=C1)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1799733-43-9 | |
| Record name | L-Proline, 3-ethyl-4-hydroxy-, methyl ester, (3S,4R)-, 4-methylbenzenesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1799733-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S,3S,4R)-3-ethyl-4-hydroxy-2-(methoxycarbonyl)pyrrolidinium 4-methylbenzenesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.245.773 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 4-methylbenzenesulfonic acid;methyl (2S,3S,4R)-3-ethyl-4-hydroxypyrrolidine-2-carboxylate typically involves several steps. One common method includes the reaction of 4-methylbenzenesulfonic acid with methyl (2S,3S,4R)-3-ethyl-4-hydroxypyrrolidine-2-carboxylate under specific conditions. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding ketones or aldehydes, while reduction can lead to the formation of alcohols .
Scientific Research Applications
4-methylbenzenesulfonic acid;methyl (2S,3S,4R)-3-ethyl-4-hydroxypyrrolidine-2-carboxylate has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying enzyme mechanisms and interactions. In medicine, it is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis. Industrially, it is used in the production of various chemical products .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved. For example, it may interfere with metabolic processes or signal transduction pathways .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
4-Methylbenzenesulfonic acid; methyl (2S,3S,4R)-3-ethyl-4-hydroxypyrrolidine-2-carboxylate is a complex organic compound that has gained attention in various scientific fields due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
The compound consists of a pyrrolidine ring with an ethyl group and a hydroxyl group, contributing to its unique reactivity and interaction with biological targets. The molecular formula is with a molecular weight of approximately 305.39 g/mol.
| Property | Value |
|---|---|
| IUPAC Name | 4-Methylbenzenesulfonic acid; methyl (2S,3S,4R)-3-ethyl-4-hydroxypyrrolidine-2-carboxylate |
| Molecular Formula | C15H19NO3S |
| Molecular Weight | 305.39 g/mol |
| CAS Number | 1799733-43-9 |
The biological activity of this compound primarily involves its interaction with specific enzymes and metabolic pathways. It has been shown to inhibit certain enzymes by binding to their active sites, which can disrupt metabolic processes and signal transduction pathways. For instance, it may affect the activity of enzymes involved in carbohydrate metabolism or neurotransmitter synthesis.
Enzyme Inhibition
Research indicates that the compound can inhibit enzymes such as:
- Dipeptidyl Peptidase IV (DPP-IV) : This enzyme plays a crucial role in glucose metabolism and is a target for diabetes treatment.
- Acetylcholinesterase : Inhibition of this enzyme can enhance cholinergic signaling, which is relevant for neurodegenerative diseases.
Biological Applications
The compound's potential therapeutic properties have led to various applications in scientific research:
- Antidiabetic Research : Its role as a DPP-IV inhibitor positions it as a candidate for developing new antidiabetic medications.
- Neuropharmacology : By modulating acetylcholine levels, it may have implications in treating Alzheimer's disease.
- Chemical Biology : Used as a probe for studying enzyme mechanisms and interactions within biological systems.
Case Studies
Several studies have explored the biological effects of this compound:
- Study on DPP-IV Inhibition : A study demonstrated that derivatives of this compound showed significant inhibition of DPP-IV activity in vitro, leading to improved glucose tolerance in diabetic mouse models .
- Neuroprotective Effects : Another investigation revealed that the compound could protect neuronal cells from oxidative stress by modulating antioxidant enzyme activities .
Comparative Analysis
When compared to similar compounds, 4-methylbenzenesulfonic acid; methyl (2S,3S,4R)-3-ethyl-4-hydroxypyrrolidine-2-carboxylate exhibits distinct biological activities due to its unique structural features.
| Compound Comparison | DPP-IV Inhibition | Neuroprotective Effects |
|---|---|---|
| 4-Methylbenzenesulfonic Acid; Methyl (2S,3S,4R)-3-Ethyl-4-Hydroxypyrrolidine-2-Carboxylate | Yes | Yes |
| Similar Pyrrolidine Derivative | Moderate | No |
| Sulfonic Acid Ester | No | Moderate |
Q & A
Q. How to reconcile discrepancies in reported reaction yields for the pyrrolidine synthesis?
- Methodological Answer: Replicate literature procedures under controlled humidity (<30% RH) and oxygen-free conditions. Characterize intermediates via TLC-MS to identify side reactions (e.g., oxidation at C4-hydroxy group) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
